Triptonodiol Cytotoxicity IC50 in A549 NSCLC Cells: Therapeutic Window Comparison with Triptolide
Triptonodiol exhibits micromolar cytotoxicity against A549 human NSCLC cells with an IC50 value of 21.59 μM after 48-hour treatment in MTT assay [1]. This moderate cytotoxic potency contrasts sharply with the triepoxide diterpenoid triptolide, which demonstrates IC50 values typically in the nanomolar range (approximately 10-50 nM) across multiple cancer cell lines [2]. The approximately 400- to 2000-fold lower cytotoxic potency of Triptonodiol relative to triptolide translates to a wider concentration window wherein anti-migratory effects can be achieved without inducing substantial cell death, a critical advantage for anti-metastatic applications where preserving normal cell viability during chronic treatment is paramount [3].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 21.59 μM |
| Comparator Or Baseline | Triptolide: IC50 ≈ 10-50 nM in cancer cell lines |
| Quantified Difference | Approximately 400- to 2000-fold lower cytotoxic potency |
| Conditions | A549 NSCLC cells, 48 h, MTT assay (Triptonodiol); various cancer lines (triptolide) |
Why This Matters
Lower basal cytotoxicity enables anti-migratory dosing at concentrations that preserve cell viability, offering a wider therapeutic window for metastasis-targeted research.
- [1] Jiang X, et al. Triptonodiol, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer. Molecules. 2023;28(12):4708. Table 1: IC50 = 21.59 μM in A549 cells. View Source
- [2] Song J, He GN, Dai L. A comprehensive review on celastrol, triptolide and triptonide: Insights on their pharmacological activity, toxicity, combination therapy, new dosage form and novel drug delivery routes. Biomedicine & Pharmacotherapy. 2023;162:114595. View Source
- [3] Jiang X, et al. Triptonodiol significantly inhibited the motility activity of NSCLC at low toxic concentrations. Molecules. 2023;28(12):4708. Abstract. View Source
